Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate
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Overview
Description
Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate is a fluorinated quinoline derivative Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(trifluoromethyl)quinoline-7-carboxylate typically involves the cyclization of fluorinated anilines with carbon-containing functional groups. One common method is the reaction of 2-(trifluoromethyl)aniline with ethyl acetoacetate under acidic conditions, followed by cyclization to form the quinoline ring. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid as catalysts and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions, including the use of catalysts like palladium or copper.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. The trifluoromethyl group enhances its pharmacokinetic properties, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of ethyl 2-(trifluoromethyl)quinoline-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to specific sites, inhibiting or modulating the activity of target proteins. This interaction can disrupt biological pathways, leading to therapeutic effects in the treatment of diseases .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline: Another fluorinated quinoline with similar biological activities.
Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate: Used in the preparation of rare earth complexes.
2-(Trifluoromethyl)quinoline: A simpler derivative with applications in organic synthesis.
Uniqueness
Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate is unique due to its specific substitution pattern, which enhances its chemical stability and biological activity. The presence of both the ethyl ester and trifluoromethyl groups provides a balance of lipophilicity and reactivity, making it a versatile compound for various applications.
Biological Activity
Ethyl 2-(trifluoromethyl)quinoline-7-carboxylate is a fluorinated heterocyclic compound that has garnered attention for its significant biological activities, particularly its antibacterial and antifungal properties. The presence of the trifluoromethyl group at the 2-position of the quinoline ring enhances the compound's stability and lipophilicity, contributing to its efficacy in various biological applications.
Chemical Structure and Properties
- Molecular Formula : C13H10F3NO2
- Molecular Weight : Approximately 273.22 g/mol
The structural features of this compound include:
- A quinoline ring system
- A trifluoromethyl group at the 2-position
- An ethyl carboxylate at the 7-position
These modifications are crucial as they influence the compound's interaction with biological targets, enhancing its biological activity compared to non-fluorinated analogs .
Antibacterial and Antifungal Properties
Research indicates that this compound exhibits notable antibacterial and antifungal activities. The trifluoromethyl substitution is particularly effective in improving binding affinity to biological receptors and enzymes, making it a valuable candidate in medicinal chemistry.
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Antibacterial Activity :
- Compounds similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- In vitro studies have demonstrated that derivatives can inhibit specific enzymes or pathways relevant to bacterial growth, with some derivatives exhibiting significant zones of inhibition against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.
- Antifungal Activity :
Synthesis and Evaluation
A study focusing on the synthesis of various quinoline derivatives, including this compound, highlighted its improved antiplasmodial activity. The synthesized compounds were screened against Plasmodium falciparum, with several exhibiting nanomolar range activity against both chloroquine-sensitive and resistant strains .
Comparative Biological Activity
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Unique Features | Biological Activity |
---|---|---|
This compound | Trifluoromethyl at position 2 enhances stability | Antifungal, antibacterial |
Ethyl 2-(trifluoromethyl)quinoline-6-carboxylate | Similar structure but different substitution pattern | Varies; less studied |
Ethyl 4-(trifluoromethyl)quinoline-3-carboxylate | Different position of trifluoromethyl group | Potential herbicidal activity |
5-Trifluoromethylquinolin-8-ol | Hydroxy group provides different reactivity | Antimicrobial properties |
This table illustrates how structural variations influence biological activity, with this compound standing out due to its specific substitution pattern that enhances both chemical stability and biological efficacy .
Properties
CAS No. |
952182-55-7 |
---|---|
Molecular Formula |
C13H10F3NO2 |
Molecular Weight |
269.22 g/mol |
IUPAC Name |
ethyl 2-(trifluoromethyl)quinoline-7-carboxylate |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-4-3-8-5-6-11(13(14,15)16)17-10(8)7-9/h3-7H,2H2,1H3 |
InChI Key |
MYVVEXBDJHCQCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
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